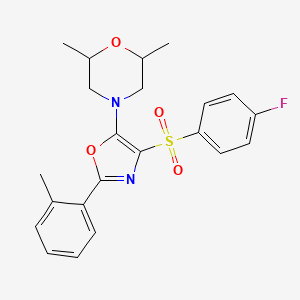
4-(4-((4-Fluorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-((4-Fluorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C22H23FN2O4S and its molecular weight is 430.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-((4-Fluorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine is a complex organic molecule that has garnered attention in pharmaceutical and chemical research due to its potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H22F1N2O3S
- Molecular Weight : 372.45 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features a morpholine ring, which is significant for its biological properties. Morpholines are known for their ability to interact with various biological targets, enhancing their pharmacological profiles.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group in the structure suggests potential inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes.
- Antimicrobial Activity : Compounds containing morpholine rings often exhibit antimicrobial properties, making them candidates for antibiotic development.
- Antitumor Effects : Preliminary studies indicate that derivatives of morpholine can inhibit tumor growth by interfering with cellular signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study published in Journal of Medicinal Chemistry demonstrated that similar morpholine derivatives showed significant antibacterial activity against Gram-positive bacteria. The presence of the fluorophenyl group may enhance this effect by increasing lipophilicity, allowing better membrane penetration .
- Antitumor Activity :
- Pharmacokinetics :
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Fenpropimorph | Antifungal | |
| Amorolfine | Antifungal | |
| Sulfonamide derivatives | Antibacterial |
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic applications:
- Acute Toxicity : Initial toxicity assessments indicate a low acute toxicity level in animal models.
- Chronic Toxicity : Long-term studies are needed to evaluate any potential carcinogenic effects or organ-specific toxicity.
属性
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4S/c1-14-6-4-5-7-19(14)20-24-21(30(26,27)18-10-8-17(23)9-11-18)22(29-20)25-12-15(2)28-16(3)13-25/h4-11,15-16H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSABTWQRSWBEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














